molecular formula C14H18N2O3 B5820889 1-[(4-nitrophenyl)acetyl]azepane

1-[(4-nitrophenyl)acetyl]azepane

Cat. No.: B5820889
M. Wt: 262.30 g/mol
InChI Key: CZXSDSOXCTZOMZ-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)acetyl]azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted with a (4-nitrophenyl)acetyl group. The acetyl moiety (-COCH₂-) bridges the azepane nitrogen and the 4-nitrophenyl group, a structure that combines electron-withdrawing nitro functionality with the conformational flexibility of the azepane ring.

Properties

IUPAC Name

1-(azepan-1-yl)-2-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-14(15-9-3-1-2-4-10-15)11-12-5-7-13(8-6-12)16(18)19/h5-8H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXSDSOXCTZOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Acetyl vs. Sulfonyl/Carbonyl Groups

  • 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (C₁₂H₁₅ClN₂O₄S, MW 318.77): The sulfonyl group (-SO₂-) introduces higher polarity and molecular weight compared to acetyl derivatives. Sulfonyl groups are typically more electron-withdrawing and resistant to hydrolysis than acetyl groups, influencing stability in aqueous media .
  • 1-[(4-Chloro-3-nitrophenyl)carbonyl]azepane (C₁₃H₁₅ClN₂O₃, MW 282.72): The carbonyl group (-CO-) offers intermediate polarity.

Halogen and Nitro Substitutions

  • 1-(2-Fluoro-4-nitrophenyl)azepane (C₁₂H₁₅FN₂O₂, MW 238.26): The fluorine atom at the ortho position increases electronegativity and may sterically hinder interactions compared to para-substituted nitro groups.
  • 1-(4-Nitrophenyl)azepane (C₁₂H₁₆N₂O₂, MW 220.27): The absence of halogens or additional substituents reduces molecular weight and complexity, favoring synthetic accessibility. The para-nitro group provides strong electron withdrawal, which may enhance reactivity in nucleophilic substitutions .

Molecular and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituent Type CAS Number
This compound* C₁₄H₁₇N₃O₄ ~295.31 Acetyl-linked 4-nitrophenyl Not Available
1-(4-Nitrophenyl)azepane C₁₂H₁₆N₂O₂ 220.27 4-Nitrophenyl 13663-23-5
1-(2-Fluoro-4-nitrophenyl)azepane C₁₂H₁₅FN₂O₂ 238.26 2-Fluoro-4-nitrophenyl 250371-80-3
1-(4-Chloro-3-nitrobenzenesulfonyl)azepane C₁₂H₁₅ClN₂O₄S 318.77 4-Chloro-3-nitrobenzenesulfonyl 312594-40-4
1-[(4-Chloro-3-nitrophenyl)carbonyl]azepane C₁₃H₁₅ClN₂O₃ 282.72 4-Chloro-3-nitrophenyl carbonyl Not Available

*Hypothetical molecular formula and weight for this compound, assuming the structure (azepane-N-COCH₂-C₆H₄-NO₂).

Key Observations :

  • Molecular Weight : Sulfonyl and halogenated derivatives exhibit higher molecular weights due to additional atoms (e.g., S, Cl, F).
  • Polarity : Sulfonyl > Carbonyl > Acetyl > Nitrophenyl, affecting solubility and chromatographic behavior.
  • Synthetic Challenges: Acetyl groups may undergo migration in aqueous conditions, necessitating anhydrous synthesis protocols, as noted in carbohydrate deacetylase studies .

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